Cas no 1805155-90-1 (2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride)

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride is a versatile intermediate in organic synthesis. Its unique structure facilitates the formation of sulfonamide derivatives, providing a key advantage in drug discovery and pharmaceutical research. This compound exhibits high purity and stability, ensuring reliable performance in various chemical reactions. Its application spans across multiple industries, including pharmaceuticals, agrochemicals, and materials science.
2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride structure
1805155-90-1 structure
商品名:2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride
CAS番号:1805155-90-1
MF:C8H5Cl2NO2S
メガワット:250.101798772812
CID:5001043

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride
    • インチ: 1S/C8H5Cl2NO2S/c1-5-2-6(4-11)8(7(9)3-5)14(10,12)13/h2-3H,1H3
    • InChIKey: AGFDSZAMXHBAIT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C)=CC(C#N)=C1S(=O)(=O)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 353
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 66.3

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010014995-250mg
2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride
1805155-90-1 97%
250mg
499.20 USD 2021-07-05
Alichem
A010014995-1g
2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride
1805155-90-1 97%
1g
1,549.60 USD 2021-07-05
Alichem
A010014995-500mg
2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride
1805155-90-1 97%
500mg
847.60 USD 2021-07-05

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride 関連文献

2-Chloro-6-cyano-4-methylbenzenesulfonyl chlorideに関する追加情報

Introduction to 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride (CAS No. 1805155-90-1)

2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride, with the chemical formula C₈H₅ClN₂O₂S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a sulfonyl chloride group and cyano substituents, make it a versatile building block for further chemical modifications.

The CAS No. 1805155-90-1 uniquely identifies this compound in scientific literature and industrial applications. This numerical identifier ensures precise classification and differentiation from other structurally similar molecules, facilitating accurate documentation and handling in research and production environments. The compound's molecular structure incorporates a chloro group at the 2-position, a cyano group at the 6-position, and a methyl group at the 4-position of the benzene ring, along with a sulfonyl chloride functional group at the 1-position. This arrangement imparts specific reactivity patterns that are exploited in synthetic chemistry.

In recent years, 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride has been extensively studied for its potential applications in drug discovery. The sulfonyl chloride moiety is particularly valuable due to its ability to undergo nucleophilic substitution reactions, allowing for the facile introduction of various functional groups into the molecule. This property has made it a preferred choice for medicinal chemists seeking to modify existing drug scaffolds or design new compounds with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its role in the synthesis of sulfonamide derivatives. Sulfonamides are a class of heterocyclic compounds that have demonstrated broad-spectrum biological activity, including antimicrobial, anti-inflammatory, and antiviral effects. The presence of both cyano and chloro groups in 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride provides multiple sites for functionalization, enabling the creation of diverse sulfonamide analogs with tailored biological activities. Recent studies have highlighted its utility in generating novel sulfonamides that exhibit improved binding affinity to target enzymes and receptors.

Furthermore, the methyl substituent at the 4-position of the benzene ring contributes to the overall electronic properties of the molecule, influencing its reactivity and biological interactions. This structural feature has been leveraged in computational modeling studies to predict and optimize binding interactions with biological targets. Such studies are crucial for accelerating the drug discovery process by identifying promising candidates early in the development pipeline.

The cyano group at the 6-position introduces another layer of reactivity, allowing for further derivatization through reduction or hydrolysis reactions. These transformations can yield valuable intermediates for synthesizing more complex molecules, such as carboxylic acids or amides. The versatility of 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride makes it an indispensable tool in synthetic organic chemistry, particularly for researchers working on complex molecular architectures.

Recent advancements in green chemistry have also prompted investigations into more sustainable synthetic routes for this compound. Researchers are exploring alternative methodologies that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic processes that employ transition metal complexes have shown promise in facilitating selective functionalization without compromising yield or purity. Such innovations align with global efforts to promote environmentally responsible chemical synthesis.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride due to their potential therapeutic applications. Several preclinical studies have demonstrated promising results when these derivatives are tested against various disease models. For example, modifications aimed at enhancing lipophilicity or metabolic stability have yielded compounds with improved pharmacokinetic profiles. These findings underscore the importance of this intermediate in developing next-generation therapeutics.

In addition to pharmaceutical applications, 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride has found utility in agrochemical research. Sulfonamide-based compounds are known for their herbicidal and pesticidal properties, making them valuable candidates for crop protection strategies. By leveraging the reactivity of this intermediate, scientists can design novel agrochemicals that offer enhanced efficacy while minimizing environmental impact—a critical consideration in modern agriculture.

The synthesis of 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation, cyanation, sulfonylation, and chlorination reactions, each requiring careful optimization to ensure high yields and purity. Advances in reaction engineering have enabled more efficient synthetic routes, reducing production costs and improving scalability for industrial applications.

Quality control and analytical characterization are essential aspects when handling 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride due to its sensitivity to moisture and air exposure. Standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and assess purity levels. These methods provide critical data for ensuring consistency across batches and compliance with regulatory standards.

The future prospects for 2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride appear promising as research continues to uncover new synthetic possibilities and applications. Collaborative efforts between academia and industry are likely to drive innovation by combining experimental expertise with computational modeling approaches. Such collaborations can accelerate the discovery pipeline while fostering knowledge exchange across disciplines.

In conclusion,2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride (CAS No. 1805155-90-1) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it a cornerstone intermediate in modern synthetic chemistry. As research progresses,this compound will continue to play a pivotal role in advancing scientific understanding and developing innovative solutions across multiple industries.

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